molecular formula C14H12N2OS B1515644 (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine CAS No. 915919-57-2

(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine

Cat. No.: B1515644
CAS No.: 915919-57-2
M. Wt: 256.32 g/mol
InChI Key: VNYQEDMRGWHBSX-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development and characterization of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine can be traced through computational chemistry databases and synthetic literature spanning the past two decades. According to PubChem chemical database records, this compound was initially created and cataloged on May 28, 2009, with subsequent modifications and updates occurring as recently as May 24, 2025. This timeline reflects the compound's relatively recent emergence in the chemical literature, coinciding with advances in isothiocyanate synthesis methodologies.

The broader category of isothiocyanates, to which this compound belongs, has a much longer historical precedent. Isothiocyanates as a functional group have been recognized since the mid-19th century, with early studies focusing on naturally occurring examples such as allyl isothiocyanate found in mustard oils. The synthetic accessibility of aromatic isothiocyanates expanded significantly during the 20th century with the development of reliable methods for converting primary amines to their corresponding isothiocyanate derivatives.

The specific structural motif present in (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine, incorporating both methoxy substitution and isothiocyanate functionality on a diphenylamine framework, represents a convergence of several synthetic chemistry traditions. The incorporation of methoxy groups on aromatic systems has been extensively studied since the early development of organic chemistry, while isothiocyanate chemistry experienced renewed interest in recent decades due to biological activity discoveries and synthetic utility.

Contemporary research interest in this particular compound has been driven by advances in synthetic methodologies that enable efficient preparation from readily available starting materials. Modern synthetic approaches, including those utilizing carbon disulfide and specialized desulfurating agents, have made compounds like (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine more accessible for research applications.

Structural Classification Within Isothiocyanate Derivatives

(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine occupies a distinctive position within the classification system of isothiocyanate derivatives, combining multiple functional groups that influence its chemical behavior and potential applications. The compound features the characteristic isothiocyanate functional group (R-N=C=S), which represents the more thermodynamically stable isomer compared to the corresponding thiocyanate form (R-S-C≡N).

The structural framework of this compound can be systematically analyzed through its component parts. The core structure consists of two phenyl rings connected through an amine linkage, creating a diphenylamine backbone. The substitution pattern includes a methoxy group (-OCH3) positioned at the ortho position of one phenyl ring and an isothiocyanate group (-N=C=S) located at the para position of the opposing phenyl ring. This specific substitution pattern creates a compound with both electron-donating (methoxy) and electron-withdrawing (isothiocyanate) substituents.

The geometric parameters of isothiocyanate groups have been well-characterized through spectroscopic and crystallographic studies. In aryl isothiocyanates similar to this compound, typical carbon-nitrogen double bond distances measure approximately 117 picometers, while carbon-sulfur double bond distances extend to about 158 picometers. The carbon-nitrogen-carbon bond angle in aryl isothiocyanates approaches 165 degrees, providing insight into the electronic structure and reactivity of these functional groups.

Table 1: Structural Properties of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine

Property Value Reference
Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
IUPAC Name N-(4-isothiocyanatophenyl)-2-methoxyaniline
SMILES Notation COC1=CC=CC=C1NC2=CC=C(N=C=S)C=C2
InChI Key VNYQEDMRGWHBSX-UHFFFAOYSA-N

The compound's position within the broader isothiocyanate classification system places it among aromatic isothiocyanates with additional functional group complexity. Unlike simpler aromatic isothiocyanates that contain only the isothiocyanate substituent, this compound represents a more complex derivative that incorporates multiple functional groups capable of independent chemical transformations.

Academic Significance in Organic Chemistry Research

The academic significance of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine in organic chemistry research stems from multiple factors, including its role as a synthetic intermediate, its utility in mechanistic studies, and its contribution to understanding structure-reactivity relationships in isothiocyanate chemistry. The compound serves as an exemplary case study for investigating the influence of substituent effects on isothiocyanate reactivity and selectivity.

Recent advances in isothiocyanate synthesis methodology have highlighted this compound's importance in developing more efficient and environmentally sustainable synthetic routes. Research published in 2021 demonstrated the application of novel desulfurating agents for isothiocyanate preparation, with (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine serving as a representative substrate for method validation. These studies achieved yields exceeding 90% under microwave-assisted conditions, representing significant improvements over traditional synthetic approaches.

The compound's dual functional group nature makes it particularly valuable for investigating selectivity in chemical transformations. The presence of both isothiocyanate and methoxy substituents provides opportunities to study regioselectivity and chemoselectivity in reactions where multiple reactive sites are available. Research groups have utilized this compound to explore the influence of electron-donating substituents on isothiocyanate reactivity patterns.

Contemporary synthetic chemistry research has identified isothiocyanates as valuable building blocks for accessing diverse chemical scaffolds. The specific structural features of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine make it suitable for constructing more complex molecular architectures through cyclization reactions, nucleophilic additions, and other transformation processes. The methoxy substituent can participate in additional chemical modifications, expanding the synthetic utility of this compound as a versatile intermediate.

Table 2: Research Applications and Synthetic Significance

Research Area Application Methodology Yield/Efficiency
Synthetic Methodology Microwave-assisted synthesis DMT/NMM/TsO- desulfuration >90% yield
Mechanistic Studies Isothiocyanate reactivity Carbon disulfide conversion High efficiency
Structure-Activity Research Substituent effect analysis Comparative synthesis Variable yields

The compound has also contributed to understanding fundamental aspects of isothiocyanate chemistry, including the mechanisms by which these functional groups undergo transformations. Studies investigating the conversion of dithiocarbamate intermediates to isothiocyanates have utilized this compound as a model system for elucidating reaction pathways and identifying optimal reaction conditions. These mechanistic insights have broader implications for the field of isothiocyanate chemistry and have informed the development of improved synthetic protocols.

Furthermore, the academic significance of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine extends to its role in advancing green chemistry principles. Recent research has focused on developing more sustainable synthetic approaches for isothiocyanate preparation, with this compound serving as a benchmark for evaluating new methodologies. The successful implementation of aqueous reaction conditions and reduced reaction times represents progress toward more environmentally friendly synthetic practices in isothiocyanate chemistry.

Properties

IUPAC Name

N-(4-isothiocyanatophenyl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-14-5-3-2-4-13(14)16-12-8-6-11(7-9-12)15-10-18/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQEDMRGWHBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651045
Record name N-(4-Isothiocyanatophenyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-57-2
Record name N-(4-Isothiocyanatophenyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dithiocarbamate Formation

  • The starting material is the corresponding aromatic amine, in this case, (4-aminophenyl)(2-methoxyphenyl)amine or its analog.
  • The amine is reacted with carbon disulfide (CS₂) in the presence of an inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
  • This reaction is typically carried out in aqueous or biphasic solvents at room temperature or slightly elevated temperatures.
  • The base facilitates the nucleophilic attack of the amine on CS₂, yielding an intermediate dithiocarbamate salt.

Notes on bases and solvents:

  • Inorganic bases like K₂CO₃ are preferred for aromatic amines, especially those bearing electron-withdrawing or electron-donating groups, as they form soluble dithiocarbamate salts which ease the subsequent reaction steps.
  • The choice of solvent system (water, water/ethyl acetate biphasic) is crucial for solubility and separation of products.

Desulfurization to Isothiocyanate

Representative Reaction Scheme

A general reaction scheme for the preparation of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine from the corresponding amine is as follows:

$$
\text{Ar-NH}2 + CS2 + \text{Base} \rightarrow \text{Ar-NH-CS}_2^{-} \text{(dithiocarbamate salt)}
$$

$$
\text{Ar-NH-CS}_2^{-} \xrightarrow[\text{Desulfurizing agent}]{\text{mild conditions}} \text{Ar-NCS} + \text{By-products}
$$

Where Ar represents the (4-(2-methoxyphenyl)amino)phenyl group.

Comparative Data Table of Preparation Methods

Method/Reference Base Desulfurizing Agent Solvent Temperature Yield (%) Notes
Patent CN102229551B (2011) Triethylamine (Et₃N) Various desulfurizing agents Organic solvents Room temp Moderate to high Triethylamine less effective for electron-poor aromatic amines; long reaction times needed
Chemistry & Biology Interface (2020) K₂CO₃ TCT, Boc₂O + DMAP/DABCO, TPATB Water/EtOAc biphasic 0–25 °C 85–98 Efficient for electron-deficient aromatic amines; clean workup due to volatile by-products
PMC Article (2012) NaOH, K₂CO₃ TCT Water/CH₂Cl₂ biphasic 0 °C to RT 61–90 One-pot aqueous method; suitable for scale-up; minor thiourea byproduct formation
Beilstein J. Org. Chem. (2012) Inorganic bases TCT Aqueous systems Room temp High Emphasizes importance of base and solvent choice for dithiocarbamate formation
PMC Article (2021) Et₃N, DBU, NMM DMT/NMM/TsO⁻ Microwave-assisted, organic solvents Microwave heating High Novel desulfurating agent; rapid reaction; suitable for diverse amines

Research Findings and Optimization Notes

  • Base Selection: Inorganic bases such as potassium carbonate and sodium hydroxide are more effective than organic amines like triethylamine for aromatic amines, especially those with electron-withdrawing substituents, due to better solubility and reactivity of dithiocarbamate salts.

  • Desulfurization Efficiency: Trichlorotriazine (TCT) and bis(trichloromethyl)carbonate (BTC) are commonly used desulfurizing agents that provide high yields with minimal by-products. Di-tert-butyl dicarbonate offers a mild alternative with simple evaporation workup.

  • One-Pot Protocols: One-pot synthesis combining dithiocarbamate formation and desulfurization without isolation of intermediates has been demonstrated, improving efficiency and scalability.

  • Catalysts: Ferrous sulfate has been reported as a catalyst to facilitate isothiocyanate formation from dithiocarbamates in the presence of triethylamine.

  • Solvent Systems: Biphasic aqueous/organic solvent systems (e.g., water/ethyl acetate) enhance product separation and purity by extracting isothiocyanates into the organic phase while leaving impurities in the aqueous phase.

  • Safety and Environmental Considerations: The replacement of toxic reagents like thiophosgene with safer alternatives such as TCT, Boc₂O, and TPATB improves the environmental profile and operational safety of the synthesis.

Chemical Reactions Analysis

(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Oxo derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives of the isothiocyanate group

Scientific Research Applications

(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine: has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thiourea linkages. This reaction can modulate the activity of enzymes and other proteins, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

  • (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (): This analogue substitutes the methoxy group from the ortho (2-) to the para (4-) position on the phenyl ring. However, steric hindrance in the ortho position (as in the target compound) may influence binding specificity to biological targets .
  • N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine ():
    Unlike the target compound, this derivative incorporates a piperidine ring and lacks the isothiocyanate group. The piperidine moiety improves solubility and membrane permeability, while the absence of the reactive –NCS group limits its use in covalent drug design.

Functional Group Variations

  • N-[1-(4-Chlorophenyl)ethylidene]-(2-methoxyphenyl)amine ():
    Replacing the isothiocyanate with a chloro-substituted ethylidene group alters the compound’s reactivity. The imine group (–C=N–) in this analogue allows for reversible interactions with targets, contrasting with the irreversible covalent binding mediated by –NCS. Biological studies show moderate antiproliferative activity (IC₅₀: ~10 µM) against cancer cell lines, suggesting that the isothiocyanate in the target compound could enhance potency through covalent inhibition .

  • [1-(2-methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine ():
    This compound features a benzylic amine and a secondary alkyl chain, which increase lipophilicity (logP: ~3.5) compared to the target compound (predicted logP: ~2.8). Such differences impact pharmacokinetic properties, including blood-brain barrier penetration .

Toxicity and Metabolic Stability

  • o-Anisidine (2-methoxyaniline) (): A structurally simpler analogue lacking the isothiocyanate group. o-Anisidine is metabolized to genotoxic N-(2-methoxyphenyl)hydroxylamine, which forms DNA adducts.
  • 4-MA-NBOMe ():
    A psychoactive derivative with a methoxyphenylamine core. Unlike the target compound, 4-MA-NBOMe contains a methylphenethylamine backbone, conferring serotonin receptor (5-HT₂ₐ) agonist activity. This highlights how structural modifications distant from the methoxyphenyl group drastically alter biological function .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Reactivity Highlights
(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine 270.31 2.8 Electrophilic –NCS, ortho-methoxy
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine 270.31 2.6 Para-methoxy, lower steric hindrance
N-[1-(4-Chlorophenyl)ethylidene]-(2-methoxyphenyl)amine 274.75 3.2 Imine group, reversible binding

Biological Activity

The compound (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine is a member of the isothiocyanate family, known for its diverse biological activities, particularly in cancer research. Isothiocyanates are derived from glucosinolates, primarily found in cruciferous vegetables, and have garnered attention for their potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine is primarily attributed to its isothiocyanate group, which can interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer progression. By inhibiting these enzymes, the compound can alter gene expression patterns associated with cell proliferation and survival .
  • Tubulin Polymerization Inhibition : Isothiocyanates have been identified as inhibitors of tubulin polymerization, disrupting the mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Covalent Bond Formation : The reactive isothiocyanate moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and cellular signaling pathways .

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine across various cancer cell lines. The following table summarizes its effectiveness compared to other isothiocyanate derivatives:

CompoundCell LineIC50 (µM)
(4-Isothiocyanatophenyl)(2-methoxyphenyl)amineMV-4-11 (Leukemia)0.81 ± 0.20
(4-Isothiocyanatophenyl)(3-methylphenyl)amineA2780 (Ovary)1.24 ± 0.09
Benzyl Isothiocyanate (BITC)LoVo (Colon)1.70 ± 0.26
Phenethyl Isothiocyanate (PEITC)U-937 (Leukemia)1.53 ± 0.12

The data indicate that (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine exhibits potent antiproliferative activity, particularly against leukemia cell lines.

Case Studies

  • Inhibition of Tubulin Polymerization : A study investigating the effects of various isothiocyanates on tubulin polymerization found that (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine significantly inhibited microtubule formation, leading to increased cell cycle arrest in the G2/M phase . This disruption resulted in a higher percentage of cells undergoing apoptosis compared to control groups.
  • HDAC Inhibition : Another research highlighted the compound's ability to inhibit HDACs, resulting in altered expression of genes involved in cell cycle regulation and apoptosis. This effect was linked to enhanced sensitivity of cancer cells to chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine, and how can purity be optimized?

  • Methodological Answer : Synthesis of aryl amines often involves nucleophilic substitution or reductive amination. For example, analogous compounds like N-(2-methoxyphenyl)piperidin-4-amine are synthesized via Schiff base formation followed by catalytic hydrogenation . For the target compound:

Isothiocyanate Introduction : React 4-aminophenyl isothiocyanate with 2-methoxyphenylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine be validated?

  • Methodological Answer : Use multimodal characterization:
  • NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and isothiocyanate group absence of NH₂ signals .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 285.1 (calculated for C₁₄H₁₁N₂OS).
  • FT-IR : Detect N=C=S stretch at ~2050 cm⁻¹ .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (Ar/N₂). Stability tests show degradation <5% over 6 months when protected from moisture and light. Avoid aqueous buffers (pH >7) due to isothiocyanate hydrolysis .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic fate of (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine?

  • Methodological Answer : Hepatic microsomes (rat/rabbit) metabolize similar amines via oxidation or reduction. For example, N-(2-methoxyphenyl)hydroxylamine is converted to o-aminophenol (major) and o-anisidine (minor) by CYP1A and CYP2E1 .
  • Experimental Design :

Incubation : Compound + NADPH-regenerating system + microsomes (37°C, 1 hr).

Analysis : LC-MS/MS to detect metabolites (e.g., sulfoxides or dealkylated products).

  • Data Interpretation : CYP2E1 may dominate oxidative pathways, while CYP1A2 drives reductive metabolism .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methodological Answer : Compare analogs with varying substituents (Table 1):
CompoundSubstituentBioactivity (IC₅₀)Reference
Target compound4-NCS, 2-OCH₃TBD (kinase assay)
N-(2-methoxyphenyl)piperidin-4-aminePiperidine ring5 µM (5-HT receptor)
(Butan-2-yl)[(2-methoxyphenyl)methyl]amineButyl chain10 µM (antimicrobial)
  • SAR Insight : Methoxy groups enhance lipid solubility, while isothiocyanate may confer electrophilic reactivity (e.g., covalent binding to cysteine residues) .

Q. How can computational modeling predict its binding affinity for neurological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target Selection : Serotonin receptors (5-HT₂A) due to methoxyphenyl affinity .

Docking : Grid box centered on binding pocket (PDB: 6WGT).

Validation : Compare with experimental IC₅₀ values from radioligand assays .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, pH). For example:
  • Case Study : N-(2-methoxyphenyl)hydroxylamine shows CYP2E1-dependent oxidation in rabbits but not rats .
  • Resolution : Standardize models (e.g., human hepatocytes) and use isotopic labeling (¹⁴C-compound) to track metabolic pathways .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • UPLC-QTOF : Detect impurities <0.1% (e.g., unreacted isothiocyanate).
  • NMR Relaxometry : Identify residual solvents (e.g., DMF) .

Q. Does enantiomeric purity affect its pharmacological profile?

  • Methodological Answer : Chiral analogs like (R)-1-(2-methoxyphenyl)propan-1-amine show enantioselective receptor binding (e.g., 10-fold higher affinity for 5-HT₁A vs. S-form) .
  • Method : Chiral HPLC (Chiralpak IC column) to resolve enantiomers.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine
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(4-Isothiocyanatophenyl)(2-methoxyphenyl)amine

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